![molecular formula C13H8Br2Cl2O2 B14364095 2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol CAS No. 92714-90-4](/img/structure/B14364095.png)
2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenolic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol typically involves multi-step organic reactions. One common method includes the bromination of a phenolic precursor followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pH levels to ensure selective substitution at the desired positions on the phenolic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.
化学反应分析
Types of Reactions
2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the halogens.
科学研究应用
2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of halogenated phenols on microbial growth and metabolism.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an antimicrobial or antifungal agent.
作用机制
The mechanism by which 2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol exerts its effects involves interactions with cellular components. The halogen atoms enhance the compound’s reactivity, allowing it to disrupt microbial cell membranes and inhibit enzyme activity. The phenolic group can also participate in redox reactions, contributing to its antimicrobial properties .
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar in structure but with a methyl group instead of the chlorinated phenylmethyl group.
2,4-Dibromo-6-[(2-hydroxy-5-nitrophenyl)imino]methylphenol: Contains a nitro group and an imino linkage, offering different reactivity and applications.
Uniqueness
2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This combination of halogens enhances its potential as an antimicrobial agent and its utility in various synthetic applications.
属性
CAS 编号 |
92714-90-4 |
|---|---|
分子式 |
C13H8Br2Cl2O2 |
分子量 |
426.9 g/mol |
IUPAC 名称 |
2,6-dichloro-4-[(3,5-dibromo-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br2Cl2O2/c14-8-4-7(12(18)9(15)5-8)1-6-2-10(16)13(19)11(17)3-6/h2-5,18-19H,1H2 |
InChI 键 |
OIWZKLQJDPSZKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC2=C(C(=CC(=C2)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
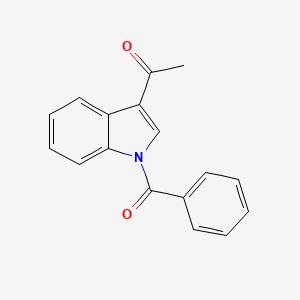
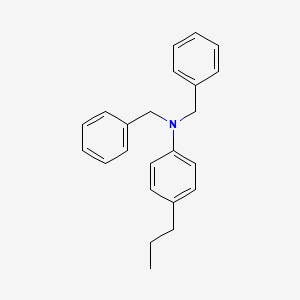
![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)
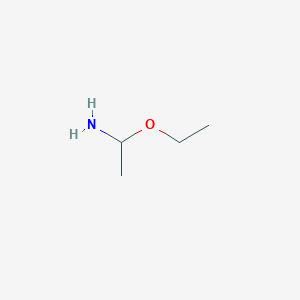
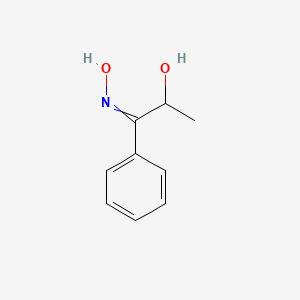
![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)
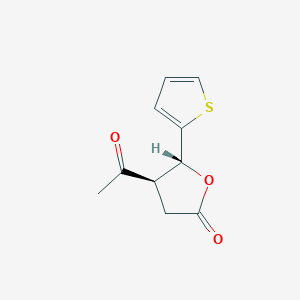
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
